

Technical Monograph: (R)-alpha-Cyclopentylmandelic Acid

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Compound of Interest

Compound Name:	<i>alpha-Cyclopentylmandelic acid,</i> (+)-
CAS No.:	64471-45-0
Cat. No.:	B3061204

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Safety, Handling, and Analytical Characterization

Part 1: Chemical Identity & Significance[1][2][3]

(R)-alpha-Cyclopentylmandelic acid (hereafter (R)-CPMA) is a critical chiral building block in the synthesis of anticholinergic antagonists, most notably Glycopyrrolate (Glycopyrronium bromide).[1] Unlike its racemic counterpart, the specific (R)-enantiomer is often required to establish the correct stereochemical configuration of the final Active Pharmaceutical Ingredient (API), directly influencing receptor binding affinity at muscarinic M3 receptors.[2]

Substance Identification

Parameter	Technical Specification
Chemical Name	(R)-2-Cyclopentyl-2-hydroxy-2-phenylacetic acid
Common Synonyms	(R)-CPMA; Glycopyrrolate Impurity C (USP); (R)- -Cyclopentyl- -hydroxybenzeneacetic acid
CAS Number	64471-45-0 (Specific (R)-isomer) Note: 427-49-6 refers to the racemate.[1]
Molecular Formula	
Molecular Weight	220.27 g/mol
Chirality	(R)-Enantiomer
Appearance	White to off-white crystalline powder
Melting Point	146 – 151 °C (Lit.)[1][3]
Solubility	Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water; Soluble in alkaline solutions.

Part 2: Hazard Identification & Safety Logic

While standard MSDS documents list hazard codes, understanding the mechanism of toxicity is vital for safe process design. (R)-CPMA is an

-hydroxy acid; its acidity and ability to protonate biological tissue drive its primary hazards.[1]

GHS Classification & Causality

Hazard Class	GHS Code	Signal	Mechanistic Insight
Skin Irritation	H315	Warning	Carboxylic acid moiety () causes protonation of skin proteins, leading to contact dermatitis.[1]
Serious Eye Damage	H318	Danger	The combination of acidity and the lipophilic cyclopentyl ring allows rapid corneal penetration, causing potential irreversible opacity if not rinsed immediately.[2]
STOT-SE	H335	Warning	Fine powder density allows aerosolization; inhalation irritates the mucous membranes of the respiratory tract. [1]

Emergency Response Protocol (Self-Validating)

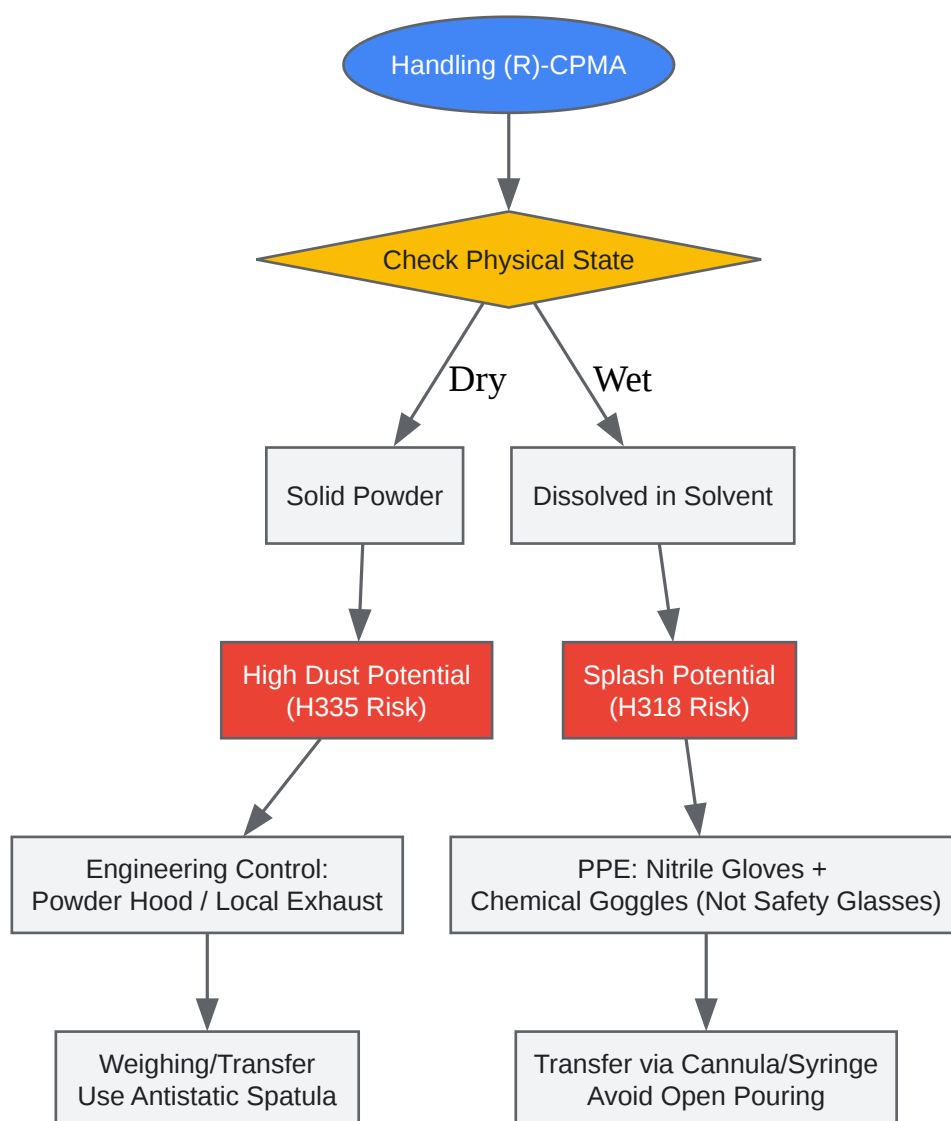
- Eye Contact (CRITICAL): Do not just "rinse." Irrigate with saline or water for minimum 15 minutes while holding eyelids open. Validation: Check pH of eye surface with litmus paper after rinsing; continue if pH < 7.0.
- Skin Contact: Wash with soap and water.[4][5] Note: Lipophilic acids can be sticky; use a polyethylene glycol (PEG-400) wash if available, followed by water.[1]

Part 3: Handling, Storage & Stability[1] Storage Architecture[1][3]

- Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow decarboxylation or racemization. [1]
- Atmosphere: Hygroscopic. Store under Argon or Nitrogen blanket. Moisture uptake can catalyze degradation and alter the weigh-in accuracy for stoichiometric reactions. [1]
- Light: Protect from light. [5] Store in amber glass or opaque HDPE containers.

Logic-Driven Handling Workflow

The following diagram illustrates the decision matrix for handling (R)-CPMA based on the physical state and quantity.



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Figure 1: Risk-based handling workflow emphasizing engineering controls for dust vs. splash hazards.

Part 4: Analytical Characterization (The "Researcher's Toolkit")

To ensure the integrity of (R)-CPMA, generic purity tests are insufficient. You must validate the Enantiomeric Excess (ee).

Primary Protocol: Chiral HPLC

This method uses a cyclodextrin additive, which forms inclusion complexes differentially with the (R) and (S) enantiomers, allowing separation on a standard C18 column.[2] This is often more robust and cost-effective than dedicated chiral columns.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5 μ m).
- Mobile Phase:
 - Solvent A: Phosphate buffer (pH 2.6 – 2.6[6]8) containing 10 mmol/L HP- β -CD (Hydroxypropyl-beta-cyclodextrin).[1]
 - Solvent B: Acetonitrile.
 - Ratio: Isocratic 80:20 (A:B).
- Flow Rate: 0.8 mL/min.
- Detection: UV @ 210 nm or 220 nm (Phenyl ring absorption).
- Temperature: 25°C.
- System Suitability: Resolution () between (R) and (S) peaks must be > 1.5.

Secondary Protocol: ¹H-NMR Identification[3]

- Solvent: DMSO-

or

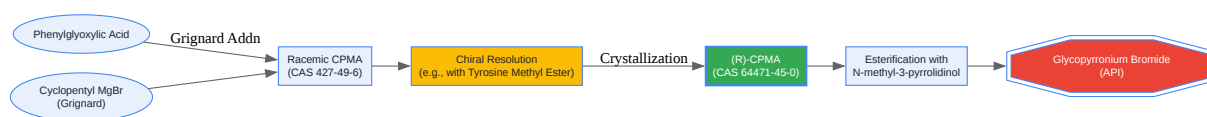
.^[1]

- Key Signals (Diagnostic):
 - 7.2–7.5 ppm (Multiplet, 5H, Aromatic phenyl protons).
 - 2.8–2.9 ppm (m, 1H, Cyclopentyl methine proton adjacent to chiral center).
 - 1.2–1.7 ppm (Multiplet, 8H, Cyclopentyl methylene protons).
 - Note: The hydroxyl proton signal is variable depending on solvent and concentration.

Part 5: Synthesis & Application Context^{[1][8]}

(R)-CPMA is the "Left-Hand" fragment of the Glycopyrrolate molecule.^[1] Understanding its downstream transformation helps in troubleshooting impurity profiles.

Synthesis Pathway Visualization^{[1][3]}



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Figure 2: Synthesis pathway from raw materials to Active Pharmaceutical Ingredient.

Causality in Synthesis

- Why (R)-isomer? The (R)-configuration of the acid moiety in Glycopyrrolate provides higher affinity for the M3 muscarinic receptor compared to the (S)-isomer.^[1]

- Impurity Alert: If the optical rotation of your (R)-CPMA starting material is low, you will generate diastereomeric impurities in the final Glycopyrrolate (specifically the (S,R) and (S,S) forms), which are difficult to remove via standard crystallization.[2]

References

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